molecular formula C12H20N2O2 B14404453 4,5-Dipropoxybenzene-1,2-diamine CAS No. 86723-15-1

4,5-Dipropoxybenzene-1,2-diamine

Cat. No.: B14404453
CAS No.: 86723-15-1
M. Wt: 224.30 g/mol
InChI Key: PXDISLFCPBLGPP-UHFFFAOYSA-N
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Description

4,5-Dipropoxybenzene-1,2-diamine is an organic compound with the molecular formula C12H20N2O2 It is a derivative of benzene, featuring two propoxy groups attached to the benzene ring at positions 4 and 5, and two amino groups at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dipropoxybenzene-1,2-diamine typically involves the following steps:

    Nitration: The starting material, 4,5-dipropoxybenzene, undergoes nitration to introduce nitro groups at positions 1 and 2.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5-Dipropoxybenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more complex amines.

    Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,5-Dipropoxybenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dipropoxybenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The propoxy groups can enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxybenzene-1,2-diamine: Similar structure but with methoxy groups instead of propoxy groups.

    4,5-Diethoxybenzene-1,2-diamine: Similar structure but with ethoxy groups instead of propoxy groups.

    4,5-Dipropylbenzene-1,2-diamine: Similar structure but with propyl groups instead of propoxy groups.

Uniqueness

4,5-Dipropoxybenzene-1,2-diamine is unique due to the presence of propoxy groups, which can influence its chemical reactivity and solubility. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

86723-15-1

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

4,5-dipropoxybenzene-1,2-diamine

InChI

InChI=1S/C12H20N2O2/c1-3-5-15-11-7-9(13)10(14)8-12(11)16-6-4-2/h7-8H,3-6,13-14H2,1-2H3

InChI Key

PXDISLFCPBLGPP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)N)N)OCCC

Origin of Product

United States

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